N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide
Description
N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide is a structurally complex acetamide derivative featuring a dimethylaminoethyl group, a 4-methoxyphenyl substituent, and a 2,4-dimethylquinolin-3-yl moiety. This compound’s design integrates pharmacophores known for diverse biological activities, including receptor binding modulation and enzyme inhibition.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16-20-8-6-7-9-22(20)26-17(2)21(16)14-24(28)25-15-23(27(3)4)18-10-12-19(29-5)13-11-18/h6-13,23H,14-15H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKBOSOMAAEWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NCC(C3=CC=C(C=C3)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide is a compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H27N3O2
- CAS Number : 921155-69-3
The presence of the dimethylamino group and the methoxyphenyl moiety suggests potential interactions with biological targets, particularly in the central nervous system and in cancer therapy.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. A study evaluated its effects on various cancer cell lines, including leukemia and solid tumors. The results showed:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (Leukemia) | 10 | Moderate sensitivity |
| MCF-7 (Breast) | 25 | Low sensitivity |
| A549 (Lung) | 30 | Low sensitivity |
| HCT116 (Colon) | 20 | Moderate sensitivity |
The compound demonstrated selective cytotoxicity towards leukemia cells compared to solid tumors, indicating a potential therapeutic application in hematological malignancies .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may activate caspase pathways and modulate signaling pathways associated with cell survival, such as NF-κB .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Preliminary studies indicate that it may have anxiolytic and antidepressant-like activities in animal models. The dimethylamino group is hypothesized to play a crucial role in these effects by enhancing central nervous system penetration .
Case Studies
- Case Study on Anticancer Activity : In a controlled study involving human leukemia cells, treatment with the compound at varying concentrations resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Neuropharmacological Study : An animal model study evaluated the effects of the compound on anxiety-like behaviors. Results indicated significant reductions in anxiety levels compared to control groups, suggesting potential use in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations :
- Substituent Impact on Activity : The 4-methoxyphenyl group is a common feature in hypoglycemic agents (e.g., 3a–3c), but electron-withdrawing groups (e.g., nitro in 3b) reduce activity compared to electron-donating or bulky substituents (naphthalenyl in 3a) .
Pharmacological and Physicochemical Properties
Key Insights :
- Synthetic Challenges : The target compound likely requires multi-step synthesis involving amide coupling and chromatography, similar to 3a .
- Bioavailability: The dimethylamino group may improve blood-brain barrier penetration compared to analogs lacking tertiary amines (e.g., 3c) .
Computational and Mechanistic Insights
- 3D-QSAR Models : For 3a–3c, a CoMFA model predicted activity trends (3a > 3b > 3c), aligning with experimental IC₅₀ values except for 3c outperforming 3b. This highlights the role of steric and electrostatic fields in activity .
- Hydrogen Bonding : Crystallographic data (e.g., ) show that acetamide derivatives form N–H⋯O dimers, which stabilize crystal packing and may influence solubility .
Q & A
Q. What are the common synthetic pathways for synthesizing N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : For example, activation of carboxylic acid derivatives (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) to form amide bonds with amines .
- Functionalization : Introduction of dimethylamino and methoxyphenyl groups via nucleophilic substitution or reductive amination .
- Purification : Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane mixtures) and crystallization (e.g., methylene chloride slow evaporation) to isolate the final product .
Key challenges include optimizing reaction temperatures (e.g., –40°C for NIS/TMSOTf-mediated glycosylation in related compounds) and minimizing side reactions .
Q. How is the compound characterized post-synthesis?
Characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy groups resonate at δ ~3.8 ppm in ¹H NMR, while aromatic protons in quinoline moieties appear between δ 7.0–8.5 ppm .
- X-ray crystallography : Resolves conformational differences in asymmetric units (e.g., dihedral angles between dichlorophenyl and pyrazol-4-yl rings varying from 54.8° to 77.5°) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s acetamide and aromatic groups. Solubility in aqueous buffers is limited (<100 µg/mL in water) .
- Stability : Sensitive to light and moisture. Storage under inert gas (e.g., N₂) at –20°C is recommended. Stability in biological assays (e.g., plasma) requires validation via HPLC monitoring .
Advanced Research Questions
Q. How do structural variations in the quinolin-3-yl moiety affect biological activity?
- Substituent effects : Methyl groups at positions 2 and 4 on the quinoline ring enhance lipophilicity, potentially improving blood-brain barrier penetration. Conversely, bulkier substituents may sterically hinder target binding .
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing dimethylquinoline with dichlorophenyl) and testing in vitro models (e.g., enzyme inhibition assays). For example, derivatives with electron-withdrawing groups show increased binding affinity to kinase targets .
Q. How can researchers resolve contradictions in reported synthesis yields?
- Case study : reports 60–70% yields for glycosylation steps, while cites 40–50% for amide coupling. Contradictions arise from:
- Catalyst choice : TMSOTf (in ) vs. triethylamine (in ) affects reaction efficiency .
- Workup protocols : Differences in extraction (e.g., dichloromethane vs. ethyl acetate) influence recovery rates.
- Resolution : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent, catalyst) and optimize conditions .
Q. What computational approaches predict the compound’s binding affinity to target receptors?
- In silico docking : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like G-protein-coupled receptors (GPCRs). The dimethylamino group forms hydrogen bonds with Asp113 in the β₂-adrenergic receptor .
- MD simulations : Assess conformational stability of the acetamide backbone in aqueous environments. Simulations reveal that the 4-methoxyphenyl group stabilizes hydrophobic pockets .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity data from analogs .
Data Contradiction Analysis
Example : reports varying hypoglycemic activities for analogs with minor substituent changes (e.g., formamide vs. acetamide derivatives). These discrepancies highlight:
- Bioassay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or glucose concentration protocols.
- Metabolic stability : Formamide derivatives may undergo faster hepatic degradation, reducing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
